
(S)-1-(4-Bromphenyl)ethanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of (S)-1-(4-Bromophenyl)ethanol involves several key strategies including enantioselective catalysis and biocatalytic approaches. For instance, the resolution of 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol through lipase-mediated enantioselective processes highlights the compound's role as an intermediate in the synthesis of new adrenergic agents (Conde, Fierros, Rodríguez-Franco, & Puig, 1998). Additionally, electrochemical methods have been developed for converting haloacetophenones to their corresponding halophenyl ethanols, showcasing an efficient pathway for the synthesis of these compounds with high yields (Ikeda, 1990).
Molecular Structure Analysis
The molecular structure of (S)-1-(4-Bromophenyl)ethanol and its derivatives can be elucidated using various spectroscopic techniques, including X-ray crystallography. For example, the study of enantioseparation by crystallization of host-guest complexes with permethylated β-cyclodextrin provides insights into the inclusion geometries and chiral recognition mechanisms, which are crucial for understanding the molecular structure of such compounds (Grandeury, Petit, Gouhier, Agasse, & Coquerel, 2003).
Chemical Reactions and Properties
(S)-1-(4-Bromophenyl)ethanol participates in various chemical reactions, serving as a key intermediate for the synthesis of complex molecules. The compound's reactivity has been explored in the context of cascade reactions for the synthesis of polycyclic aromatic hydrocarbons, demonstrating its versatility in organic synthesis (Iwasaki, Araki, Iino, & Nishihara, 2015).
Physical Properties Analysis
The physical properties of (S)-1-(4-Bromophenyl)ethanol, such as solubility, melting point, and boiling point, are essential for its handling and application in various chemical processes. These properties are influenced by the compound's molecular structure and intermolecular forces.
Chemical Properties Analysis
The chemical properties of (S)-1-(4-Bromophenyl)ethanol, including its reactivity with different chemical reagents, stereoselectivity, and catalytic activities, are crucial for its application in synthetic chemistry. Studies focusing on the enantioselective synthesis and biocatalytic production of enantiopure (S)-1-(4-Methoxyphenyl) ethanol highlight the importance of understanding the chemical properties for optimizing reaction conditions and achieving high enantiomeric excesses (Kavi, Özdemir, Dertli, & Şahin, 2021).
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
“(S)-1-(4-Bromphenyl)ethanol” wird bei der Synthese verschiedener chemischer Verbindungen verwendet. So wurde es beispielsweise bei der Synthese von 4-(4-(3-(Trifluormethyl)-3H-diazirin-3-yl)phenethoxy)chinazolin verwendet .
Enzymimmobilisierung
Metallorganische Gerüstverbindungen (MOFs) sind mehrdimensionale Netzwerke aus kristallinem Material, die durch die Bindung von Metallatomen und organischen Liganden zusammengehalten werden. Aufgrund ihrer einzigartigen strukturellen, chemischen und physikalischen Eigenschaften wurden MOFs für die Enzymimmobilisierung verwendet, um in verschiedenen katalytischen Prozessen eingesetzt zu werden, einschließlich der katalytischen Abbaureaktion von Antibiotika . “this compound” könnte potenziell in solchen Anwendungen eingesetzt werden.
Industrielle Testanwendungen
“this compound” wird auch in industriellen Testanwendungen verwendet . Es ist Teil des umfangreichen Supportservices, der den Märkten für Forschung, Produktion, Gesundheitswesen und naturwissenschaftliche Bildung angeboten wird .
Safety and Hazards
Eigenschaften
IUPAC Name |
(1S)-1-(4-bromophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDTYSBVMBQIBT-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100760-04-1 | |
| Record name | (S)-1-(4-bromophenyl) ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the chirality of 1-(4-Bromophenyl)ethanol influence the properties of phthalocyanine derivatives?
A: Research indicates that incorporating (S)-1-(4-Bromophenyl)ethanol as a chiral ligand in phthalocyanine structures can significantly impact the molecule's photochemical and biological properties. [] For instance, phthalocyanines modified with the (S)-enantiomer exhibit a higher quantum yield of reactive oxygen species generation compared to their racemic or (R)-enantiomer counterparts. [] This difference highlights the importance of evaluating the properties of each enantiomer separately when designing phthalocyanine-based materials.
Q2: Are there any enzymatic methods for producing enantiopure (S)-1-(4-Bromophenyl)ethanol?
A: Yes, Lipase AK from Pseudomonas fluorescens, when immobilized on metal-organic frameworks (MOFs), demonstrates high efficiency in catalyzing the biosynthesis of enantiopure (S)-1-(4-Bromophenyl)ethanol. [] This enzymatic approach offers a potentially sustainable and environmentally friendly alternative to traditional chemical synthesis methods for obtaining this valuable chiral building block.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

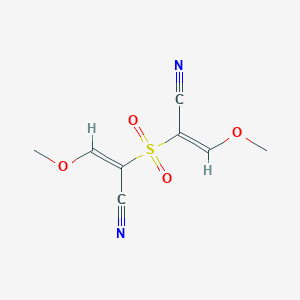


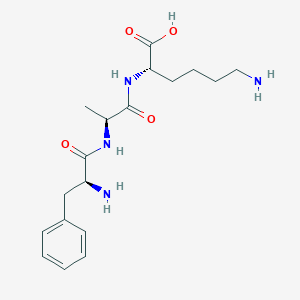

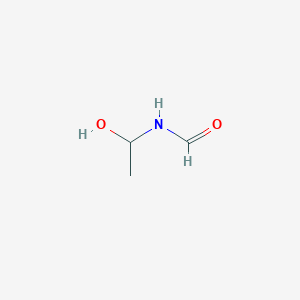
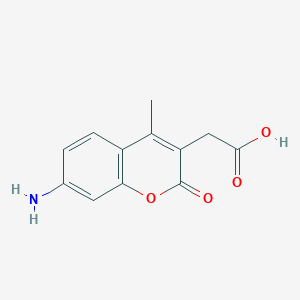
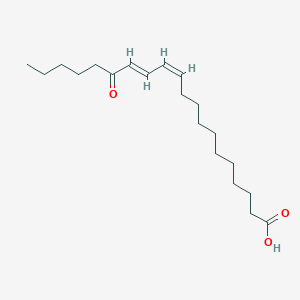


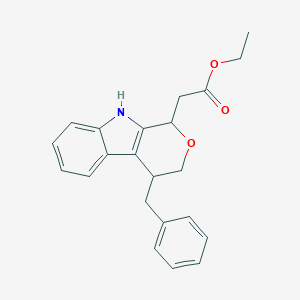

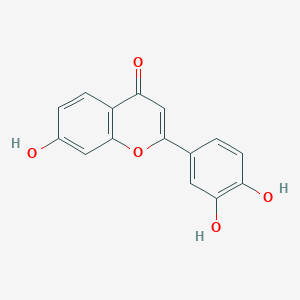
![2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B9041.png)